molecular formula C8H8N4O2 B1530797 6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid CAS No. 1779764-91-8

6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid

Cat. No. B1530797
M. Wt: 192.17 g/mol
InChI Key: ADMPEOZVUFGORK-UHFFFAOYSA-N
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Description

6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid is a chemical compound with the molecular formula C7H5N3O2 . It is a derivative of imidazo[1,2-b]pyridazine . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid is characterized by the presence of an imidazo[1,2-b]pyridazine core, which is a bicyclic heterocycle containing two nitrogen atoms . The compound also contains a carboxylic acid group and a methylamino group .


Physical And Chemical Properties Analysis

6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid is a solid at room temperature . The compound has a molecular weight of 163.14 . The InChI code for the compound is 1S/C7H5N3O2/c11-7(12)5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H,11,12) .

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds related to "6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid" often focuses on their synthesis and the exploration of their chemical properties. For example, Lombardino (1968) reported on the synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its derivatives, highlighting the versatility of the imidazo[1,2-b]pyridazine ring system in undergoing various chemical reactions, such as the Mannich reaction and condensation reactions, which are pivotal for the development of novel pharmaceuticals and materials (Lombardino, 1968).

Antimicrobial and Antifungal Activity

Several studies have explored the biological activities of imidazo[1,2-b]pyridazine derivatives, including their antimicrobial and antifungal properties. Bhatt, Kant, and Singh (2016) synthesized sulfonamide and amide derivatives of piperazine incorporating the imidazo[1,2-b]pyridazine moiety and evaluated them for antimicrobial activity against both gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activities, demonstrating the potential of these compounds in developing new therapeutic agents (Bhatt, Kant, & Singh, 2016).

Pharmaceutical Development

The structural modification of imidazo[1,2-b]pyridazine compounds has been a key area of research for the development of new drugs. Gyoten et al. (2003) synthesized triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines with cyclic amines, which exhibited both antihistaminic activity and an inhibitory effect on eosinophil infiltration, suggesting their potential application in treating atopic dermatitis and allergic rhinitis (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).

properties

IUPAC Name

6-(methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-9-6-2-3-7-10-4-5(8(13)14)12(7)11-6/h2-4H,1H3,(H,9,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMPEOZVUFGORK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN2C(=NC=C2C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid
Reactant of Route 2
6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid
Reactant of Route 3
6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid
Reactant of Route 4
6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid
Reactant of Route 5
6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid
Reactant of Route 6
6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid

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